molecular formula C20H24FN3O4S B2982759 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide CAS No. 897613-50-2

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

Cat. No.: B2982759
CAS No.: 897613-50-2
M. Wt: 421.49
InChI Key: GJBQGJDDAYGWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring, a sulfonyl group, and a methoxybenzamide group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for its activity .

Scientific Research Applications

Neurotransmission Studies

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide has been utilized in neuroscientific research to explore the serotonergic system. It acts as a 5-HT1A antagonist, enabling detailed study of serotonin receptors through techniques like positron emission tomography (PET). This application is crucial for understanding serotonin's role in various neurological and psychiatric conditions (Plenevaux et al., 2000).

Brain Imaging

The compound's properties make it a potent candidate for developing brain imaging agents, particularly for PET scans. Studies have demonstrated its potential in mapping brain regions with high precision, providing insights into neurobiological processes and aiding in the diagnosis of neurological disorders (Mou et al., 2009).

Antioxidant Properties

Research has also explored the antioxidant capabilities of derivatives of this compound. These studies contribute to a broader understanding of how such compounds can mitigate oxidative stress, potentially offering therapeutic avenues for diseases where oxidative damage is a key factor (Malík et al., 2017).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been synthesized for use as derivatization reagents in liquid chromatography. This application highlights the compound's versatility in enhancing detection sensitivity and specificity in analytical methods (Wu et al., 1997).

Receptor Binding Studies

The compound's ability to interact selectively with dopamine D(4) receptors has been the focus of receptor binding studies. This research is vital for developing new treatments for psychiatric disorders such as schizophrenia and drug addiction by targeting specific neurotransmitter systems (Perrone et al., 2000).

Future Directions

The future directions for the research on N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide could involve further studies on its structure-activity relationship . It is expected that structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBQGJDDAYGWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.